
3,4-Dibromo-2,5,6-trifluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-2,5,6-trifluorobenzonitrile is a chemical compound with the molecular formula C7Br2F3N and a molecular weight of 314.88 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3,4-Dibromo-2,5,6-trifluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2,5,6-trifluorobenzonitrile with bromine in the presence of a catalyst under controlled conditions . The reaction is carried out at a specific temperature and pressure to ensure the selective bromination at the 3 and 4 positions on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
3,4-Dibromo-2,5,6-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,4-difluoro-2,5,6-trifluorobenzonitrile using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding benzoic acid derivatives.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,4-Dibromo-2,5,6-trifluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-2,5,6-trifluorobenzonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
3,4-Dibromo-2,5,6-trifluorobenzonitrile can be compared with other halogenated benzonitriles such as:
2,3,6-Trifluorobenzonitrile: Lacks bromine atoms, making it less reactive in certain substitution reactions.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains sulfur and nitrogen atoms, leading to different chemical properties and applications.
Propriétés
Formule moléculaire |
C7Br2F3N |
|---|---|
Poids moléculaire |
314.88 g/mol |
Nom IUPAC |
3,4-dibromo-2,5,6-trifluorobenzonitrile |
InChI |
InChI=1S/C7Br2F3N/c8-3-4(9)7(12)6(11)2(1-13)5(3)10 |
Clé InChI |
HDDFMPBSTMWEDN-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1F)Br)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


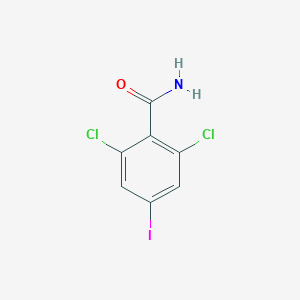
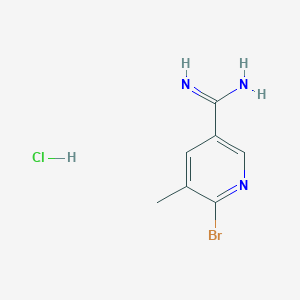
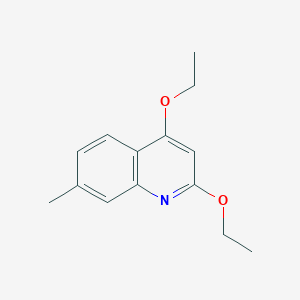
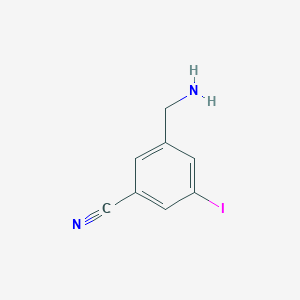
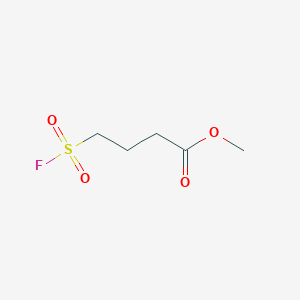
![5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B13658036.png)


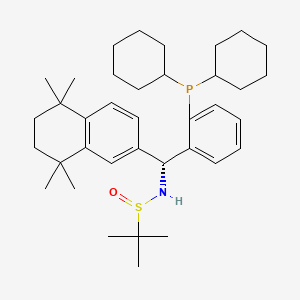
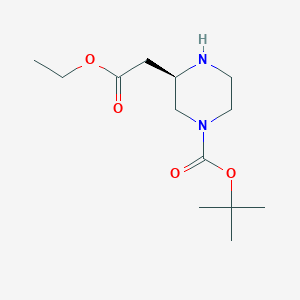
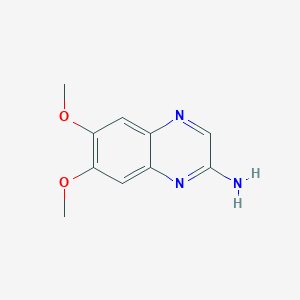
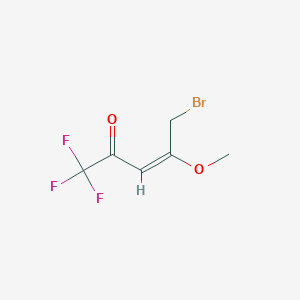
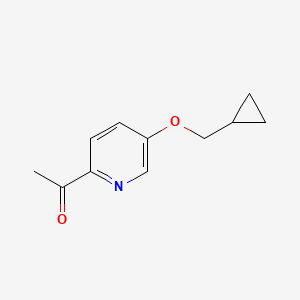
![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)
